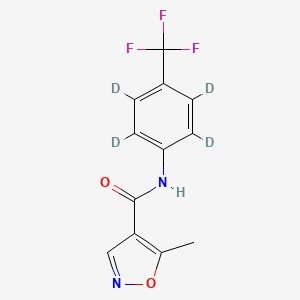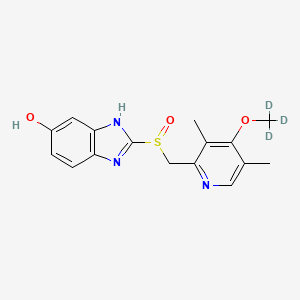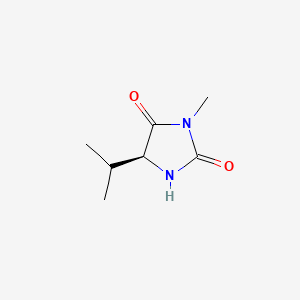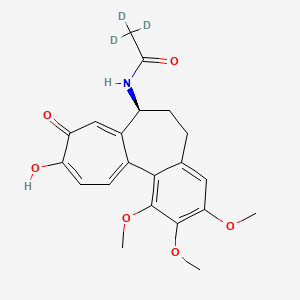
Benzocaine-d4
説明
Benzocaine-d4 is the deuterium labeled Benzocaine . Benzocaine is the active ingredient in many over-the-counter anesthetic ointments such as products for oral ulcers . It is also used as a topical painkiller or in cough drops .
Synthesis Analysis
Benzocaine can be prepared by esterification using 4-aminobenzoic acid and ethanol . It can also be prepared by reduction of ethyl 4-nitrobenzoate . A multi-step synthesis of benzocaine involves the preparation of 4′-methylacetanilide, synthesis of p-acetamidobenzoic acid, synthesis of p-aminobenzoic acid hydrochloride, and finally, synthesis of benzocaine .
Molecular Structure Analysis
The molecular formula of Benzocaine-d4 is C9H7D4NO2 . Its average mass is 169.214 Da and its monoisotopic mass is 169.104080 Da .
Physical And Chemical Properties Analysis
Benzocaine-d4 has a density of 1.1±0.1 g/cm3, a boiling point of 310.7±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its molar refractivity is 46.9±0.3 cm3 .
科学的研究の応用
Synthesis of Derivatives with Biological Activity
Benzocaine is used as a precursor to synthesize a variety of derivatives that exhibit significant biological activities. Through electrophilic and nucleophilic reactions, researchers can create a library of benzocaine derivatives with antimicrobial, anti-inflammatory, and anticancer properties . These derivatives are promising for the inhibition of enzymes like acetylcholine esterase and cyclooxygenase, which are involved in various diseases .
Development of Neurodegenerative Disease Treatments
Modifications of benzocaine have led to the creation of compounds such as leteprinim, which are used in the treatment of neurodegenerative disorders like Alzheimer’s and Parkinson’s disease . These compounds enhance neuron survival in the brain, offering potential therapeutic benefits for stroke and other neurodegenerative conditions .
Antitumor Applications
Chemical modifications of benzocaine have resulted in the development of compounds with antitumor activity. For example, the modification of (-)-vincadifformine, which contains a benzocaine core, has shown promise as an antitumor agent . This highlights benzocaine’s role in the synthesis of bioactive molecules for cancer treatment.
Antibacterial and Antifungal Properties
Benzocaine derivatives have been recognized for their antibacterial and antifungal properties. These properties make benzocaine a valuable compound in the development of new treatments for infections . The ability to synthesize Schiff bases from benzocaine further expands its application in medicinal chemistry.
Analgesic Effects and Pain Management
As an ethyl ester of para-aminobenzoic acid, benzocaine is a local anesthetic that reduces pain perception by blocking voltage-dependent Na+ channels on neuronal membranes . Its analgesic effects are beneficial for treating oral and pharyngeal mucosal membranes, including mouth malignancies .
Supramolecular Assembly and DNA Binding Studies
Benzocaine-based Schiff bases have been studied for their supramolecular assembly and DNA binding abilities. Techniques like UV–Vis spectroscopy and molecular docking have been employed to investigate these properties, providing insights into the potential uses of these compounds in general and medicinal chemistry .
作用機序
Target of Action
Benzocaine-d4, like its parent compound Benzocaine, primarily targets sodium channels in nerve cells . These channels play a crucial role in the transmission of impulses along nerve fibers and at nerve endings .
Mode of Action
Benzocaine-d4 acts by diffusing into nerve cells where it binds to sodium channels . This binding prevents the channels from opening, thereby blocking the influx of sodium ions . As a result, nerve cells are unable to depolarize and conduct nerve impulses . This effectively numbs the area where Benzocaine-d4 is applied, providing local anesthesia .
Biochemical Pathways
The primary biochemical pathway affected by Benzocaine-d4 involves the blocking of sodium ion channels . By inhibiting these channels, the compound prevents the depolarization of nerve cells, which in turn disrupts the propagation of nerve impulses . This mechanism of action is common among local anesthetics .
Pharmacokinetics
Benzocaine is known for its low pKa value (2.6) and solubility in aqueous conditions (0.4 mg/ml) . These properties allow Benzocaine to remain localized in wounds, providing long-term pain relief . It’s reasonable to assume that Benzocaine-d4 would have similar properties.
Result of Action
The primary result of Benzocaine-d4’s action is the temporary relief of pain and itching associated with minor burns, sunburn, scrapes, insect bites, or minor skin irritations . By blocking nerve impulses, Benzocaine-d4 effectively numbs the area where it is applied, providing local anesthesia .
Safety and Hazards
Benzocaine can cause a serious condition in which the amount of oxygen carried through the blood is greatly reduced . This condition, called methemoglobinemia, is life-threatening and can result in death . Therefore, products containing benzocaine for oral application are contraindicated in children younger than two years old .
将来の方向性
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . Recent studies presented some bioactive modification of benzocaine as leteprinim for the treatment of neurodegenerative disorders such as Alzheimer’s, Parkinson’s disease, stroke and (-)-vincadiformine as antitumor .
特性
IUPAC Name |
ethyl 4-amino-2,3,5,6-tetradeuteriobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3/i3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFLLBZGZJTVJG-LNFUJOGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)OCC)[2H])[2H])N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661793 | |
| Record name | Ethyl 4-amino(~2~H_4_)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzocaine-d4 | |
CAS RN |
342611-08-9 | |
| Record name | Ethyl 4-amino(~2~H_4_)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does the positioning of Benzocaine-d4 within the phospholipid bilayer impact its anesthetic activity?
A: While this specific study [] focuses on characterizing the location and orientation of Benzocaine and Butamben within phospholipid membranes using 2H NMR spectroscopy, it doesn't directly investigate the relationship between positioning and anesthetic activity. Further research is needed to establish a concrete link between the drug's membrane interaction and its mechanism of action in blocking nerve signals.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



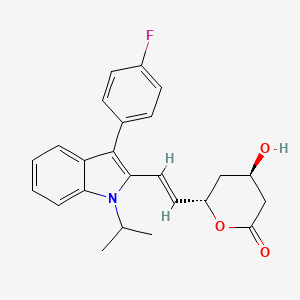

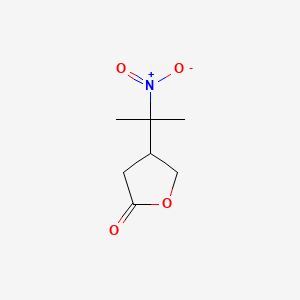
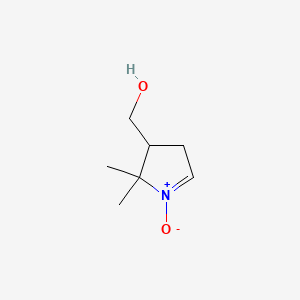
![2-[2-(2,6-dichloroanilino)-5-hydroxyphenyl]-N,N-dimethylacetamide](/img/structure/B562919.png)
